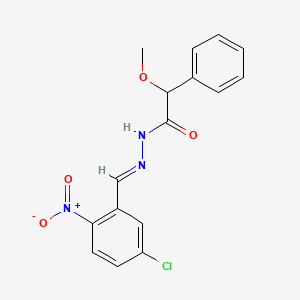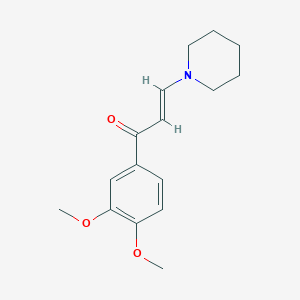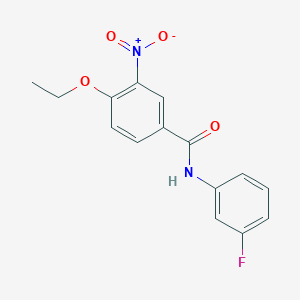![molecular formula C12H13F3N2OS B5862059 N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, commonly known as a TFCA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. Thus, the inhibition of FAAH by TFCA has potential therapeutic implications in the treatment of various diseases, including pain, anxiety, and inflammation.
Mécanisme D'action
TFCA is a potent inhibitor of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, TFCA increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects
TFCA has been shown to have various biochemical and physiological effects. In preclinical studies, TFCA has been shown to increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. TFCA has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFCA in lab experiments is its potency as an inhibitor of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide. TFCA has been shown to be a highly selective inhibitor of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using TFCA is its potential toxicity. TFCA has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TFCA. One area of research is the development of more potent and selective inhibitors of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide. Another area of research is the development of novel therapeutic approaches for the treatment of various diseases, including pain, anxiety, and inflammation. Additionally, more research is needed to understand the long-term effects of TFCA on the body and its potential toxicity.
Méthodes De Synthèse
The synthesis of TFCA involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to form 3-(trifluoromethyl)phenyl isothiocyanate. This intermediate is then reacted with 1-bromo-4-chlorobutane to form the final product, N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide.
Applications De Recherche Scientifique
TFCA has been extensively studied for its potential therapeutic applications. In preclinical studies, TFCA has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. TFCA has been studied in various disease models, including chronic pain, neuropathic pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-2-4-10(18)17-11(19)16-9-6-3-5-8(7-9)12(13,14)15/h3,5-7H,2,4H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSYWHEBSAKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
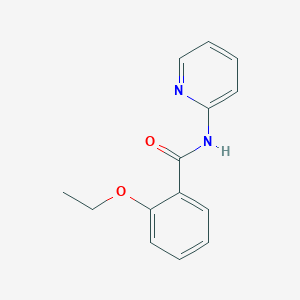
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)
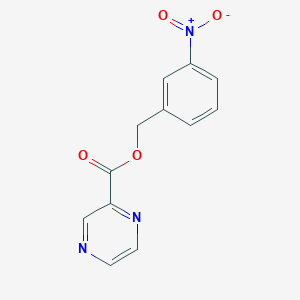
![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)
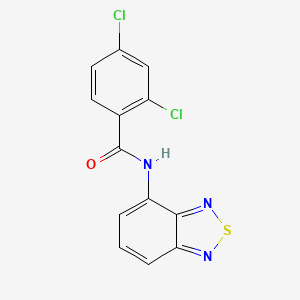
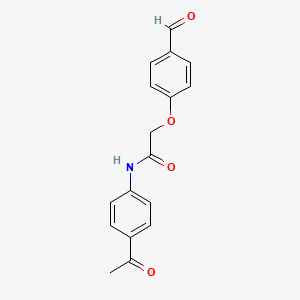
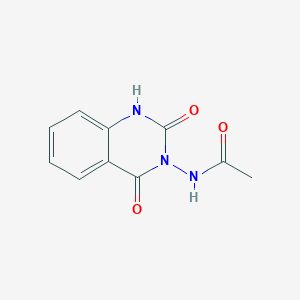
![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)
